molecular formula C11H7ClN4O B1530499 5-Chloro-2-(pyrazolo[1,5-a]pyridin-3-yl)pyrimidin-4-ol CAS No. 1331768-90-1

5-Chloro-2-(pyrazolo[1,5-a]pyridin-3-yl)pyrimidin-4-ol

Cat. No.: B1530499
CAS No.: 1331768-90-1
M. Wt: 246.65 g/mol
InChI Key: DSATYEXTACNPQW-UHFFFAOYSA-N
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Description

5-Chloro-2-(pyrazolo[1,5-a]pyridin-3-yl)pyrimidin-4-ol (CAS: 1330044-05-7) is a heterocyclic compound featuring a pyrimidin-4-ol core substituted with a chlorine atom at position 5 and a pyrazolo[1,5-a]pyridin-3-yl moiety at position 2. Its molecular formula is C₁₀H₆ClN₅O, with an average mass of 247.642 g/mol and a monoisotopic mass of 247.026087 Da .

Properties

IUPAC Name

5-chloro-2-pyrazolo[1,5-a]pyridin-3-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN4O/c12-8-6-13-10(15-11(8)17)7-5-14-16-4-2-1-3-9(7)16/h1-6H,(H,13,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSATYEXTACNPQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2C=C1)C3=NC=C(C(=O)N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The synthesis generally involves:

  • Construction of the pyrazolo[1,5-a]pyridine or pyrazolo[1,5-a]pyrimidine core.
  • Functionalization of the pyrimidine ring, including chlorination at position 5.
  • Coupling or nucleophilic substitution to attach the pyrazolo[1,5-a]pyridin-3-yl substituent at position 2.
  • Introduction of the hydroxyl group at position 4 of the pyrimidine ring.

These steps often require careful control of reaction conditions such as temperature, reagents, catalysts, and atmosphere (e.g., air, oxygen).

Synthesis of the Pyrazolo[1,5-a]pyridine Core

A key intermediate, the pyrazolo[1,5-a]pyridine, can be synthesized efficiently through condensation reactions involving N-amino-2-iminopyridines and β-dicarbonyl compounds under oxidative conditions.

  • Reaction Conditions: Typically, the reaction is performed in ethanol containing acetic acid under an oxygen atmosphere at elevated temperatures (~130 °C) for extended periods (e.g., 18 hours).
  • Catalysis and Atmosphere: Molecular oxygen plays a crucial role in oxidative dehydrogenation, driving the cyclization process. The yield is significantly reduced under inert atmospheres like argon, confirming oxygen's role.

Table 1: Effect of Acid Loading and Atmosphere on Pyrazolo[1,5-a]pyridine Formation

Entry Molar Equiv. Acid Atmosphere Yield (%) of Pyrazolo[1,5-a]pyridine
1 2 (Acetic Acid) Air 34
2 4 (Acetic Acid) Air 52
3 6 (Acetic Acid) Air 74
4 6 (Acetic Acid) O2 94
5 6 (Acetic Acid) Ar 6

Increasing acetic acid loading enhances yield up to 6 equivalents; beyond this, side reactions occur. Oxygen atmosphere maximizes yield.

Preparation of the Pyrimidin-4-ol Core with 5-Chloro Substitution

The pyrimidin-4-ol moiety bearing a chlorine atom at position 5 is often prepared by chlorination of dihydroxy-pyrimidine precursors.

  • Chlorination: Phosphorus oxychloride (POCl3) is commonly used to chlorinate hydroxypyrimidines, converting hydroxy groups to chloro substituents at specific positions (e.g., positions 5 and/or 7).
  • Example: 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol is chlorinated with POCl3 to afford 5,7-dichloro derivatives, which can be selectively substituted at one chloro position in subsequent steps.

Coupling of Pyrazolo[1,5-a]pyridine to Pyrimidine Core

The attachment of the pyrazolo[1,5-a]pyridin-3-yl group to the pyrimidine ring at position 2 is achieved through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.

  • Suzuki Coupling: Boronic acids or esters of pyrazolo[1,5-a]pyridine derivatives react with halogenated pyrimidines in the presence of palladium catalysts to form the C-C bond at position 2 of the pyrimidine.
  • Nucleophilic Substitution: In some cases, nucleophilic aromatic substitution on chlorinated pyrimidines with pyrazolo[1,5-a]pyridine derivatives under basic conditions is employed.

Representative Multi-Step Synthetic Route Example

Based on combined literature data, a representative route includes:

Notes on Reaction Conditions and Yields

  • Temperature: Elevated temperatures (~100–130 °C) are often required for cyclization and coupling steps.
  • Solvents: Ethanol, DMF, and butanol are commonly used depending on the step.
  • Catalysts: Palladium catalysts for Suzuki coupling; sodium ethoxide or potassium carbonate for nucleophilic substitutions.
  • Atmosphere: Oxygen atmosphere enhances oxidative cyclization yields; inert atmosphere suppresses reaction.
  • Yields: Individual steps typically range from moderate (50–70%) to high (up to 94%) yields depending on conditions and substrates.

Summary Table of Key Preparation Steps

Step Reagents/Conditions Outcome/Yield (%) Notes
Aminopyrazole formation β-Ketonitriles + Hydrazine Moderate to high Precursor for pyrazolopyrimidone
Pyrazolopyrimidone synthesis Aminopyrazoles + ethyl (E)-ethoxy-2-methylacrylate + NaOEt Moderate to high Cyclization step
Chlorination Phosphorus oxychloride ~60–70 Introduces Cl at pyrimidine 5
Coupling (Suzuki or substitution) Pd catalyst or base + boronic acid/halide Moderate to high Attaches pyrazolo substituent
Final deprotection Acid/base treatment High Yields 5-chloro-2-(pyrazolo[1,5-a]pyridin-3-yl)pyrimidin-4-ol

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-(pyrazolo[1,5-a]pyridin-3-yl)pyrimidin-4-ol can undergo various chemical reactions, including:

  • Oxidation: Conversion to corresponding oxo derivatives.

  • Reduction: Reduction of the chloro group to yield a corresponding amine.

  • Substitution: Replacement of the chloro group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Various nucleophiles can be used, depending on the desired substitution.

Major Products Formed:

  • Oxidation: 5-Chloro-2-(pyrazolo[1,5-a]pyridin-3-yl)pyrimidin-4-one

  • Reduction: 5-Chloro-2-(pyrazolo[1,5-a]pyridin-3-yl)pyrimidin-4-amine

  • Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines, including the compound , exhibit significant anticancer properties. These compounds have been shown to inhibit cancer cell proliferation by targeting specific kinases involved in cell signaling pathways. For instance, studies have demonstrated that certain pyrazolo[1,5-a]pyrimidine derivatives can effectively suppress tumor growth in various cancer models, including breast and colon cancer .

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It has been reported to inhibit the production of pro-inflammatory cytokines and enzymes, which are crucial in the inflammatory response. This makes it a candidate for treating conditions such as rheumatoid arthritis and other inflammatory diseases .

Neuroprotective Effects
Recent studies suggest that pyrazolo[1,5-a]pyrimidine derivatives may possess neuroprotective properties. They have been evaluated for their potential to mitigate neurodegenerative diseases like Alzheimer's and Parkinson's disease by reducing oxidative stress and inflammation in neuronal cells .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of 5-chloro-2-(pyrazolo[1,5-a]pyridin-3-yl)pyrimidin-4-ol is critical for optimizing its pharmacological profile. Research has shown that modifications to the pyrazolo and pyrimidine rings can significantly enhance biological activity. For example:

ModificationEffect on Activity
Substitution on the pyrimidine ringIncreased potency against specific cancer cell lines
Alteration of halogen atomsChanges in lipophilicity and metabolic stability
Variations in side chainsEnhanced selectivity for certain biological targets

These insights guide the design of new derivatives with improved efficacy and reduced side effects.

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions that can yield various derivatives with tailored properties. Recent advancements in synthetic methodologies have enabled researchers to create libraries of compounds for high-throughput screening against various biological targets. This approach accelerates the discovery of new therapeutic agents.

Case Studies

Several case studies highlight the practical applications of this compound:

Case Study 1: Anticancer Drug Development
In a study published by ACS Infectious Diseases, a series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized and tested for their anticancer activity. The lead compound showed a remarkable ability to inhibit tumor growth in xenograft models, leading to further development as a potential therapeutic agent against cancer .

Case Study 2: Treatment of Inflammatory Disorders
Another research effort focused on evaluating the anti-inflammatory effects of this compound in animal models of arthritis. The results indicated a significant reduction in joint swelling and pain, supporting its potential use as an anti-inflammatory drug candidate .

Mechanism of Action

The mechanism by which 5-Chloro-2-(pyrazolo[1,5-a]pyridin-3-yl)pyrimidin-4-ol exerts its effects involves interaction with specific molecular targets. For example, as a kinase inhibitor, it may bind to the ATP-binding site of the kinase enzyme, preventing its activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
5-Chloro-2-(pyrazolo[1,5-a]pyridin-3-yl)pyrimidin-4-ol (Target Compound) C₁₀H₆ClN₅O 247.64 Cl (position 5), pyridinyl-pyrazole Moderate polarity due to hydroxyl group
5-Fluoro-2-(pyrazolo[1,5-a]pyridin-3-yl)pyrimidin-4-ol C₁₁H₇FN₄O 230.20 F (position 5), pyridinyl-pyrazole Higher electronegativity, reduced steric bulk
5-Fluoro-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol C₁₀H₅FN₆O 244.18* F (position 5), pyrazinyl-pyrazole Additional nitrogen enhances solubility
5-(Chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol C₈H₈ClN₃O 197.62 Cl-CH₂ (position 5), methyl (position 2) Higher toxicity (Storage Class 6.1D)
5-Chloro-pyrazolo[1,5-a]pyrimidin-2-amine C₆H₅ClN₄ 168.58 NH₂ (position 2), Cl (position 5) Increased basicity, altered H-bonding

*Calculated based on structural formula from .

Key Observations:
  • Heterocycle Variation : Substituting pyridine (in the target compound) with pyrazine (in the pyrazine analog) introduces an additional nitrogen, likely improving aqueous solubility and hydrogen-bonding capacity .
  • Functional Group Impact : The hydroxyl group in the target compound contributes to polarity, whereas the chloromethyl group in ’s derivative increases toxicity, limiting therapeutic utility .

Biological Activity

5-Chloro-2-(pyrazolo[1,5-a]pyridin-3-yl)pyrimidin-4-ol is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a chlorinated pyrimidine core fused with a pyrazole ring. Its molecular formula is C10_{10}H7_{7}ClN4_{4}O, and it exhibits properties that facilitate its interaction with various biological targets.

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class often act as inhibitors of specific kinases involved in cancer progression and other diseases. Notably, studies have shown that derivatives can inhibit cyclin-dependent kinases (CDKs) and tropomyosin receptor kinase A (TRKA), which are crucial in cell cycle regulation and neuronal signaling, respectively.

Inhibition Studies

In vitro assays have demonstrated that this compound exhibits potent inhibitory activity against CDK2 and TRKA kinases. For instance, related compounds have shown IC50_{50} values as low as 0.09 µM for CDK2 inhibition and 0.23 µM for TRKA inhibition, indicating strong potential for therapeutic development against cancers and neurodegenerative disorders .

Anticancer Activity

A significant focus has been placed on the anticancer properties of this compound. The National Cancer Institute (NCI) evaluated various derivatives against a panel of 60 human cancer cell lines. Compounds related to this structure have shown a mean growth inhibition (GI%) of approximately 43.9% across multiple cancer types .

Table 1: Anticancer Activity of Related Compounds

CompoundTarget KinaseIC50_{50} (µM)GI% Across Cell Lines
Compound 6tCDK20.09-
Compound 6sTRKA0.23-
Compound 6nCDK20.7843.9

Study on Dual Inhibition

A study synthesized a series of pyrazolo[1,5-a]pyrimidine derivatives to assess their dual inhibitory potential against CDK2 and TRKA kinases. The findings revealed that certain derivatives exhibited comparable efficacy to established inhibitors like ribociclib and larotrectinib . The research emphasized the importance of structural modifications in enhancing biological activity.

Antibacterial Activity

In addition to anticancer properties, some derivatives have shown antibacterial activity. A study highlighted two novel pyrazolo[1,5-a]pyrimidine compounds that demonstrated significant antibacterial effects against various strains . This suggests a broader therapeutic potential beyond oncology.

Q & A

Q. What are the most effective synthetic routes for 5-Chloro-2-(pyrazolo[1,5-a]pyridin-3-yl)pyrimidin-4-ol?

Answer: The synthesis of this compound typically involves multi-step regioselective strategies. A validated approach includes:

  • Step 1: Condensation of pyrazolo[1,5-a]pyridine precursors with chlorinated pyrimidine intermediates under catalytic conditions (e.g., using Pd catalysts for cross-coupling reactions).
  • Step 2: Hydroxylation at the 4-position of the pyrimidine ring via controlled acidic or basic hydrolysis.
  • Step 3: Purification via column chromatography or recrystallization (solvent optimization is critical; DMF-EtOH mixtures are common) .

Q. How can the purity and structural integrity of this compound be validated?

Answer:

  • HPLC-MS : Quantify purity using reverse-phase C18 columns with ammonium acetate buffer (pH 6.5) for optimal peak resolution .
  • Single-crystal X-ray diffraction : Confirm molecular geometry (e.g., bond angles, planarity of the pyrazolo-pyrimidine system). Phaser-2.1 software is recommended for crystallographic analysis .
  • NMR/FTIR : Characterize functional groups (e.g., -OH at δ 10–12 ppm in 1H^1H NMR; C-Cl stretch at 750–550 cm1^{-1}) .

Advanced Research Questions

Q. How does the chloro-substituent influence the compound’s electronic properties and reactivity?

Answer:

  • The electron-withdrawing Cl group at the 5-position of pyrimidine increases electrophilicity, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols).
  • Computational studies (DFT) show a reduced HOMO-LUMO gap (~3.5 eV), enhancing charge-transfer interactions in biological systems .

Q. What strategies resolve contradictions in bioactivity data across studies?

Answer: Discrepancies often arise from:

  • Stereochemical variations : Ensure enantiomeric purity via chiral HPLC or asymmetric synthesis (e.g., using (S)-BINAP ligands) .
  • Solvent effects : Polar aprotic solvents (e.g., DMSO) may stabilize tautomeric forms, altering binding kinetics. Validate assays in multiple solvents .
  • Receptor subtype selectivity : Screen against off-target receptors (e.g., 5-HT6_6 vs. 5-HT2B_{2B}) to isolate specific interactions .

Q. How can structure-activity relationships (SAR) guide optimization for CNS-targeted applications?

Answer:

  • Core scaffold modifications : Replace the pyridin-4-ol group with fluorinated analogs (e.g., 5-fluoro derivatives) to enhance blood-brain barrier permeability .
  • Substituent tuning : Introduce sulfonyl or morpholino groups (as in serotonin receptor antagonists) to improve selectivity and reduce hERG channel liability .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

Answer:

  • Low solubility : Co-crystallize with hydrophilic co-formers (e.g., cyclodextrins) or use mixed solvents (e.g., acetone-water).
  • Polymorphism : Screen crystallization conditions (temperature, pH) to isolate the thermodynamically stable form. Phaser-2.1 software aids in resolving phase problems .

Q. How do reaction conditions impact regioselectivity in hybrid heterocycle synthesis?

Answer:

  • Catalytic systems : Pd(OAc)₂ with bulky phosphine ligands (e.g., XPhos) directs coupling to the pyrazolo[1,5-a]pyridin-3-yl position .
  • Temperature control : Reactions below 100°C favor kinetic products, while higher temperatures promote thermodynamic control .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2-(pyrazolo[1,5-a]pyridin-3-yl)pyrimidin-4-ol
Reactant of Route 2
Reactant of Route 2
5-Chloro-2-(pyrazolo[1,5-a]pyridin-3-yl)pyrimidin-4-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.